
4-(2-Bromoethenyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethenyl)-N,N-dimethylaniline is an organic compound with the molecular formula C₁₂H₁₄BrN. It is characterized by a bromoethenyl group attached to an aniline ring that is further substituted with two methyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Styrene: One common synthetic route involves the halogenation of styrene (vinyl benzene) to introduce the bromoethenyl group. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as ferric bromide (FeBr₃).
N-Alkylation of Aniline: The aniline component can be synthesized through the N-alkylation of aniline with dimethyl sulfate or methyl iodide, resulting in the formation of N,N-dimethylaniline.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes that allow for efficient and scalable synthesis. These methods ensure high purity and yield, making the compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, acidic conditions.
Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C).
Substitution: AlCl₃, Friedel-Crafts acylation, nitration with HNO₃/H₂SO₄.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethenyl)-N,N-dimethylaniline is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-(2-Bromoethenyl)-N,N-dimethylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
4-(2-Chloroethenyl)-N,N-dimethylaniline: Similar structure with a chlorine atom instead of bromine.
4-(2-Iodoethenyl)-N,N-dimethylaniline: Similar structure with an iodine atom instead of bromine.
N,N-Dimethylaniline: The parent compound without the bromoethenyl group.
Uniqueness: 4-(2-Bromoethenyl)-N,N-dimethylaniline is unique due to the presence of the bromoethenyl group, which imparts different chemical reactivity compared to its chloro- and iodo- counterparts. This difference in reactivity can lead to distinct biological and industrial applications.
Eigenschaften
IUPAC Name |
4-[(E)-2-bromoethenyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-8H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHUZTDZYCCKLP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
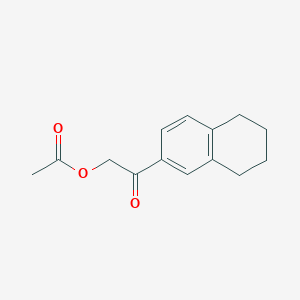
![4-[(4-Methyl-2-nitrophenyl)carbamoylamino]butanoic acid](/img/structure/B8073637.png)
![2-[(4-Methyl-2-nitrophenyl)carbamoylamino]propanoic acid](/img/structure/B8073640.png)
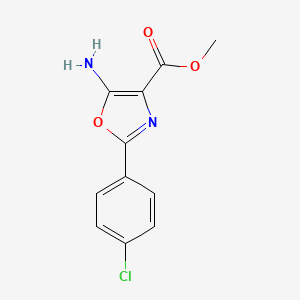
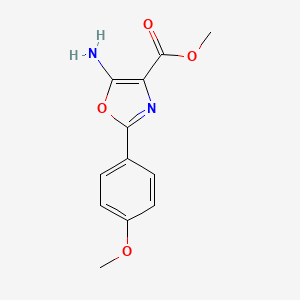
![methyl 5-amino-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carboxylate](/img/structure/B8073671.png)
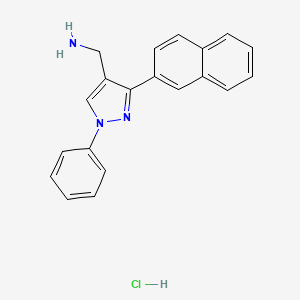
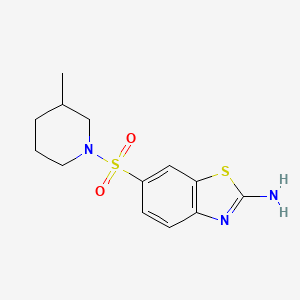
![5-[4-(4-Fluorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8073682.png)
![7-Chloro-5-phenyl-2-thiophen-2-yl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8073690.png)
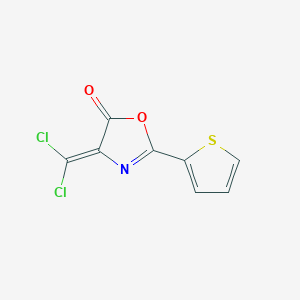
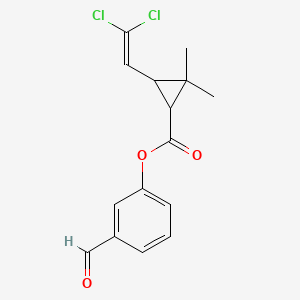
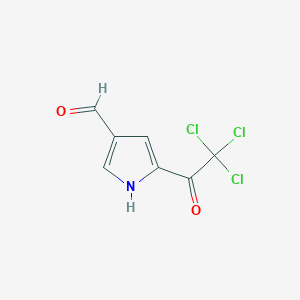
![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B8073720.png)
